Pseudouridine-5'-triphosphate
Description
Historical Context of Pseudouridine (B1679824) Discovery and its Significance in Nucleic Acid Biochemistry
The discovery of pseudouridine (Ψ) in the 1950s marked a pivotal moment in nucleic acid biochemistry, revealing that the composition of RNA was more complex than initially thought. nih.govnih.gov It was the first modified nucleoside to be identified in RNA and is the most abundant, earning it the moniker of the "fifth nucleoside". researchgate.netnih.govtrilinkbiotech.comglpbio.com Found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and small nucleolar RNA (snoRNA), pseudouridine is a ubiquitous component across all domains of life. wikipedia.org
The unique C-C glycosidic bond in pseudouridine provides it with greater rotational freedom and conformational flexibility compared to uridine (B1682114). wikipedia.org This structural difference allows for enhanced base stacking and the formation of additional hydrogen bonds, which contribute to the stabilization of RNA secondary and tertiary structures. wikipedia.orgoup.comijeab.com Early research highlighted the importance of pseudouridine in the proper folding and function of tRNA and rRNA. researchgate.netijeab.com For instance, it is a conserved feature in the TΨC loop of most tRNAs and is found in functionally important regions of rRNAs, suggesting its critical role in protein synthesis. oup.comijeab.com The presence of pseudouridine in spliceosomal snRNAs has also been shown to be essential for the proper assembly of the spliceosome and the splicing process. oup.comijeab.com
Pseudouridine-5'-triphosphate as a Central Precursor and Metabolic Intermediate in RNA Biology
Pseudouridine is not directly incorporated into RNA during transcription. Instead, it is synthesized post-transcriptionally from uridine residues already present in the RNA chain by enzymes called pseudouridine synthases (PUS). wikipedia.orgijeab.com These enzymes catalyze the isomerization of uridine to pseudouridine. nih.govijeab.com
However, for in vitro transcription applications, particularly in the synthesis of modified mRNA for therapeutic purposes, this compound (ΨTP) serves as the direct precursor. In this process, RNA polymerases utilize ΨTP as a substrate, incorporating pseudouridine directly into the growing RNA strand. This method allows for the controlled and widespread substitution of uridine with pseudouridine throughout the mRNA molecule.
In terms of metabolism, some organisms have the capacity to metabolize pseudouridine. In certain bacteria, for instance, pseudouridine can be phosphorylated to pseudouridine-5'-phosphate. nih.gov Subsequently, an enzyme called pseudouridine-5'-phosphate glycosidase can cleave the C-C bond, breaking it down into uracil (B121893) and ribose-5-phosphate (B1218738). nih.gov Interestingly, the genes for these metabolic enzymes are absent in mammals, meaning that pseudouridine is not degraded but is instead excreted in urine. nih.govnih.gov
Current Research Landscape and Emerging Applications of this compound
The unique properties conferred by pseudouridine have made ΨTP a cornerstone of modern RNA-based research and therapeutics. uj.edu.pl A significant area of application is in the development of mRNA vaccines and therapies. datahorizzonresearch.combaseclick.eu Research has demonstrated that the incorporation of pseudouridine into synthetic mRNA has several benefits:
Increased Stability: Pseudouridine-modified mRNA exhibits greater stability against nuclease degradation compared to its unmodified counterpart. medchemexpress.com
Enhanced Translation: The presence of pseudouridine can lead to more efficient protein translation from the mRNA template. trilinkbiotech.commedchemexpress.comfrontiersin.org
Reduced Immunogenicity: A major breakthrough was the discovery that substituting uridine with pseudouridine in synthetic mRNA significantly reduces the innate immune response that would otherwise target the foreign RNA. trilinkbiotech.comnih.gov This "immune-evasive" characteristic is critical for the safety and efficacy of mRNA-based drugs. trilinkbiotech.comglpbio.com
These advantages have been instrumental in the success of mRNA vaccines, such as those developed for COVID-19, which utilize pseudouridine-modified mRNA to elicit a robust immune response without causing significant inflammation. datahorizzonresearch.comtcichemicals.com
Beyond vaccines, ΨTP is being explored in various other therapeutic and research applications. The ability to produce highly stable and translatable mRNA opens doors for gene replacement therapies, cancer immunotherapy, and the generation of induced pluripotent stem cells (iPSCs). trilinkbiotech.comglpbio.com In iPSC generation, for example, modified mRNA can be used to deliver reprogramming factors to cells more safely and efficiently than traditional methods. trilinkbiotech.comglpbio.com
The table below summarizes the key research findings related to the application of this compound.
| Research Finding | Description | Key Benefit(s) |
| Increased Nuclease Stability | mRNA containing pseudouridine is more resistant to degradation by cellular enzymes (nucleases). medchemexpress.com | Longer half-life of the mRNA, allowing for sustained protein production. |
| Enhanced Translation Efficiency | The incorporation of pseudouridine into mRNA leads to a higher rate of protein synthesis. trilinkbiotech.commedchemexpress.comfrontiersin.org | Increased yield of the desired therapeutic protein from a given amount of mRNA. |
| Reduced Innate Immunogenicity | Pseudouridine-modified mRNA is less likely to be recognized as foreign by the body's innate immune system. trilinkbiotech.comnih.gov | Minimized inflammatory side effects and improved safety profile of mRNA therapeutics. |
| Improved Reprogramming Efficiency | Using pseudouridine-modified mRNA to deliver reprogramming factors enhances the generation of induced pluripotent stem cells (iPSCs). trilinkbiotech.comglpbio.com | A safer and more efficient method for cell reprogramming in regenerative medicine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJOCYCKIZKKV-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Pathways of Pseudouridine 5 Triphosphate
Precursor Molecules and Origins of Pseudouridine-5'-triphosphate
The primary precursor for the biosynthesis of this compound is the nucleoside pseudouridine (B1679824) (Ψ). oup.comtandfonline.com Pseudouridine itself is an isomer of uridine (B1682114), where the uracil (B121893) base is attached to the ribose sugar via a C-C glycosidic bond instead of the typical N-C bond found in uridine. frontiersin.orgnih.gov This unique structure gives pseudouridine and its phosphorylated derivatives distinct chemical and biological properties.
Pseudouridine is primarily generated from the turnover and degradation of RNA molecules, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is a common post-transcriptional modification. nih.govijeab.com In eukaryotes, a significant portion of RNA degradation is thought to occur in the vacuole, leading to the release of pseudouridine-3'-monophosphate (3'-ΨMP). oup.comnih.gov This monophosphate is then dephosphorylated to yield free pseudouridine, which can be transported to the cytosol. oup.com
In some organisms, pseudouridine can also be synthesized from uracil and ribose-5-phosphate (B1218738) through the action of pseudouridine-5'-phosphate glycosidase (PsuG or YeiN). google.comnih.gov
De Novo Synthesis Pathways Contributing to this compound Pool (if applicable)
Currently, there is no known dedicated de novo synthesis pathway for this compound that starts from simple precursor molecules in the same manner as the canonical purine (B94841) and pyrimidine (B1678525) nucleotides. The primary route for its formation relies on the salvage of pre-existing pseudouridine. However, enzymatic cascades have been developed for the in vitro synthesis of ΨTP, which can be considered a form of de novo synthesis in a biocatalytic context. esabweb.orgoup.com
Salvage Pathways for this compound Generation
The salvage pathway is the principal mechanism for the endogenous generation of this compound. This pathway begins with the phosphorylation of free pseudouridine.
Phosphorylation of Pseudouridine to Pseudouridine-5'-monophosphate (ΨMP)
The initial and rate-limiting step in the salvage pathway is the phosphorylation of pseudouridine at the 5' position to form pseudouridine-5'-monophosphate (ΨMP). frontiersin.orgnih.gov This reaction is catalyzed by a specific kinase and is crucial for trapping pseudouridine within the cell for further metabolic processing.
Role of Pseudouridine Kinase (PUKI/YeiC) in ΨMP Formation
The key enzyme responsible for the phosphorylation of pseudouridine is pseudouridine kinase (PUKI), also known as YeiC in Escherichia coli. oup.comfrontiersin.orgnih.gov PUKI belongs to the phosphofructokinase B (PfkB) family of carbohydrate kinases. frontiersin.orgoup.com It specifically recognizes pseudouridine and catalyzes the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the 5'-hydroxyl group of the ribose moiety. oup.comnih.gov
Studies in Arabidopsis thaliana and E. coli have shown that PUKI exhibits high specificity for pseudouridine over uridine, despite the structural similarity between the two nucleosides. nih.govoup.comresearchgate.net This specificity is crucial to prevent the futile phosphorylation of uridine and maintain pyrimidine homeostasis. oup.com The malfunction of PUKI can lead to the accumulation of pseudouridine and the spurious formation of ΨMP by other kinases, which can be toxic to the cell. nih.govnih.gov
Subsequent Phosphorylation Steps to Diphosphate (B83284) and Triphosphate (General Nucleotide Kinase Activities)
Once ΨMP is formed, it undergoes two sequential phosphorylation steps to yield pseudouridine-5'-diphosphate (ΨDP) and finally this compound (ΨTP). These reactions are generally catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. esabweb.orgmdpi.com
NMPKs catalyze the phosphorylation of ΨMP to ΨDP, using a nucleoside triphosphate (like ATP) as the phosphate donor. Subsequently, NDPKs catalyze the final phosphorylation of ΨDP to ΨTP. esabweb.orgmdpi.com These kinases typically have broader substrate specificity compared to the initial nucleoside kinase and can act on various modified nucleotides.
Enzymes and Catalytic Mechanisms in this compound Biosynthesis
The biosynthesis of ΨTP relies on a cascade of enzymatic activities.
| Enzyme Class | Specific Enzyme (example) | Substrate(s) | Product(s) | Cofactor(s) | Organism/System | Reference(s) |
| Nucleoside Kinase | Pseudouridine Kinase (PUKI/YeiC) | Pseudouridine, ATP | Pseudouridine-5'-monophosphate (ΨMP), ADP | Mg2+ | Arabidopsis thaliana, Escherichia coli | oup.comfrontiersin.orgnih.govnih.govuniprot.org |
| Nucleoside Monophosphate Kinase | UMP-CMP Kinase (example) | ΨMP, ATP | Pseudouridine-5'-diphosphate (ΨDP), ADP | Mg2+ | General | mdpi.com |
| Nucleoside Diphosphate Kinase | Nucleoside Diphosphate Kinase (NDPK) | ΨDP, ATP | This compound (ΨTP), ADP | Mg2+ | General | esabweb.orgmdpi.com |
| Glycosidase (for synthesis) | Pseudouridine-5'-phosphate glycosidase (PsuG/YeiN) | Uracil, Ribose-5-phosphate | ΨMP | - | Escherichia coli | google.comnih.gov |
Table 1: Key Enzymes in this compound Biosynthesis
The catalytic mechanism of pseudouridine kinase (PUKI) has been a subject of detailed structural and biochemical studies. PUKI from Arabidopsis thaliana (AtPUKI) is a homodimeric protein. oup.com The binding of pseudouridine induces a conformational change in the enzyme, which is crucial for its catalytic activity. oup.comresearchgate.net A key feature of AtPUKI's specificity for pseudouridine lies in the interaction with the N1 atom of the uracil base, a feature absent in uridine. researchgate.net This interaction, mediated by a loop from the adjacent monomer, ensures that only pseudouridine is efficiently phosphorylated. oup.com
The subsequent phosphorylation steps from ΨMP to ΨTP are catalyzed by general nucleotide kinases that are part of the cell's central nucleotide metabolism. These enzymes ensure the efficient conversion of the monophosphate form to the biologically active triphosphate form, which can then be utilized in processes such as in vitro transcription for the production of modified mRNA. esabweb.org
Regulatory Mechanisms of this compound Biosynthetic Enzymes
The regulation of ΨTP biosynthesis appears to be primarily controlled at the initial phosphorylation step and through the subcellular compartmentalization of the involved enzymes. Direct genetic or allosteric control mechanisms for the entire pathway are not extensively documented in scientific literature.
Genetic Control: While specific genetic regulatory circuits for ΨTP biosynthetic enzymes are not well-defined, the expression of pseudouridine synthases (PUS enzymes), which generate the initial pseudouridine modifications in RNA, has been observed to increase during environmental stress. wikipedia.org The regulation of the kinases involved in the phosphorylation cascade is less clear. In Arabidopsis thaliana, the gene for pseudouridine kinase (PUKI) is co-located with the gene for pseudouridine monophosphate glycosylase (PUMY), suggesting potential co-regulation as part of a catabolic pathway. nih.gov
Allosteric and Substrate-Level Control: The primary regulatory control appears to be at the substrate level, dictated by the high specificity of the initial kinase.
Pseudouridine Kinase (PUKI): This enzyme exhibits high specificity for pseudouridine. In Arabidopsis thaliana, PUKI phosphorylates pseudouridine at a rate over 16 times higher than that for cytidine (B196190) or uridine. nih.gov This substrate specificity acts as a crucial control point, ensuring that the pathway is initiated primarily with the correct nucleoside. The enzyme's activity is dependent on the availability of ATP as a phosphate donor. nih.gov
UMP/CMP Kinase: This kinase, responsible for phosphorylating UMP to UDP, is a likely candidate for the phosphorylation of ΨMP to ΨDP. nih.govnih.gov Studies on human UMP/CMP kinase have shown that its activity can be regulated by redox potential, with reducing agents like DTT and thioredoxin capable of activating the enzyme. nih.gov This suggests a potential link between the cellular redox state and the synthesis of pyrimidine diphosphates, including ΨDP.
Nucleoside Diphosphate Kinase (NDPK): NDPKs, which catalyze the final phosphorylation to NTPs, are known to have broad substrate specificity and are generally not considered a primary point of regulation for specific nucleotide synthesis. mdpi.com Their high concentration and efficiency ensure the rapid conversion of various NDPs to NTPs.
The table below summarizes the key enzymes involved in the phosphorylation cascade from pseudouridine to its triphosphate form.
| Enzyme | Substrate(s) | Product(s) | Organism Example(s) | Notes |
| Pseudouridine Kinase (PUKI / PsuK) | Pseudouridine, ATP | Pseudouridine-5'-Monophosphate (ΨMP), ADP | Arabidopsis thaliana, Escherichia coli | Highly specific for pseudouridine. Acts as a key entry point into the pathway. nih.govfrontiersin.org |
| UMP/CMP Kinase | ΨMP, ATP | Pseudouridine-5'-Diphosphate (ΨDP), ADP | Saccharomyces cerevisiae (demonstrated with m¹ΨMP) | Likely responsible for the second phosphorylation step. Activity can be regulated by redox state. nih.govnih.gov |
| Acetate Kinase / Nucleoside Diphosphate Kinase (NDPK) | ΨDP, ATP (or other NTPs) | This compound (ΨTP), ADP (or other NDPs) | Escherichia coli, various eukaryotes | Catalyzes the final phosphorylation. NDPKs are generally promiscuous. mdpi.comnih.gov |
Subcellular Compartmentalization of this compound Synthesis Pathways (e.g., Peroxisome)
The synthesis of ΨTP involves enzymes located in different subcellular compartments, a strategy that allows for the regulation of metabolite flow and prevents the accumulation of potentially toxic intermediates. nih.gov
Peroxisomal and Mitochondrial Localization: In the plant Arabidopsis thaliana, the catabolism of pseudouridine is initiated in the peroxisome. nih.govnih.gov This organelle contains both pseudouridine kinase (PUKI) and pseudouridine monophosphate glycosylase (PUMY). nih.govnih.gov PUKI phosphorylates pseudouridine to ΨMP. nih.gov This compartmentalization is thought to be a protective mechanism, sequestering the potentially toxic ΨMP from the rest of the cell. nih.govnih.gov In some fungi and most animals (excluding mammals), a fusion protein with both kinase and glycosylase activity is found, which is likely located in the mitochondria. nih.govnih.gov
Cytosolic Localization: The subsequent phosphorylation steps from ΨMP to ΨTP are believed to occur in the cytosol. The enzymes likely responsible, UMP/CMP kinase and nucleoside diphosphate kinase, are predominantly cytosolic. mdpi.comnih.gov This spatial separation implies that ΨMP, if not degraded within the peroxisome or mitochondrion, must be transported to the cytosol to be converted into its di- and triphosphate forms.
Nuclear and Mitochondrial Synthesis of Pseudouridine in RNA: It is important to note that the initial creation of pseudouridine occurs post-transcriptionally within RNA molecules. The enzymes responsible, pseudouridine synthases (PUS), are found in compartments where RNA is abundant, such as the nucleus (e.g., PUS1) and mitochondria (e.g., PUS2). wikipedia.org Free pseudouridine is then released into the cell upon the degradation of these RNA molecules. nih.gov
The following table outlines the subcellular locations of the key processes in pseudouridine metabolism leading to ΨTP.
| Process | Key Enzyme(s) | Subcellular Location | Organism Example |
| Pseudouridylation of RNA | Pseudouridine Synthases (PUS) | Nucleus, Mitochondria, Cytoplasm | Eukaryotes |
| RNA Turnover | Ribonucleases | Vacuole, Cytoplasm | Plants, Eukaryotes |
| Ψ to ΨMP Phosphorylation | Pseudouridine Kinase (PUKI) | Peroxisome | Arabidopsis thaliana nih.govnih.gov |
| Ψ to ΨMP Phosphorylation | PUMY-PUKI fusion protein | Mitochondria (likely) | Some fungi and animals nih.govnih.gov |
| ΨMP to ΨDP Phosphorylation | UMP/CMP Kinase | Cytoplasm | Humans, Yeast nih.govnih.gov |
| ΨDP to ΨTP Phosphorylation | Nucleoside Diphosphate Kinase (NDPK) | Cytoplasm | Eukaryotes mdpi.com |
Metabolism and Turnover of Pseudouridine 5 Triphosphate and Its Derivatives
Degradation Pathways of Pseudouridine-5'-monophosphate (ΨMP)
The degradation of pseudouridine (B1679824) is initiated by its phosphorylation to pseudouridine-5'-monophosphate (ΨMP). nih.govacs.org This initial step is catalyzed by the enzyme pseudouridine kinase (PUKI in plants, PsuK in E. coli). nih.govfrontiersin.orgoup.com The resulting ΨMP is then further metabolized.
The key enzyme responsible for the cleavage of the C-C glycosidic bond in ΨMP is pseudouridine-5'-phosphate glycosidase, also known as PUMY in eukaryotes like Arabidopsis thaliana and YeiN in Escherichia coli. nih.govnih.govnih.gov This enzyme catalyzes the hydrolysis of ΨMP, a critical step in the degradation pathway. nih.govnih.gov In E. coli, the genes for pseudouridine kinase (yeiC) and ΨMP glycosidase (yeiN) are located in the same operon, suggesting a coordinated regulation of this metabolic pathway. nih.gov The activity of YeiN is dependent on the presence of divalent cations. nih.gov
The enzymatic action of PUMY/YeiN on ΨMP results in the formation of two products: uracil (B121893) and ribose-5-phosphate (B1218738). nih.govacs.orgtandfonline.com These products can then be recycled into central metabolic pathways. nih.govtandfonline.com Uracil can be utilized in the pyrimidine (B1678525) salvage pathway to reform UMP, while ribose-5-phosphate can enter the pentose (B10789219) phosphate (B84403) pathway. nih.govoup.com
The reaction catalyzed by ΨMP glycosidase is reversible. nih.govnih.govuniprot.org Interestingly, the equilibrium of the reaction strongly favors the synthesis of ΨMP from uracil and ribose-5-phosphate. nih.govnih.gov In vitro studies have shown equilibrium constants for the degradation reaction to be in the range of 8.9 × 10⁻⁵ M to 2.3 × 10⁻⁴ M, indicating a thermodynamic preference for the reverse reaction. nih.govresearchgate.net However, under physiological conditions, the enzyme functions in the degradative direction. nih.govuniprot.org This is likely driven by the continuous removal of the products, uracil and ribose-5-phosphate, by downstream metabolic pathways, thus pulling the reaction forward. researchgate.net
Transport Mechanisms of Pseudouridine/Pseudouridine-5'-triphosphate (if documented)
The transport of pseudouridine across cellular membranes is a critical aspect of its metabolism, particularly in eukaryotes where catabolism is compartmentalized. In Arabidopsis, it is proposed that pseudouridine, generated from RNA turnover likely in the vacuole, is exported to the cytosol and subsequently imported into the peroxisomes for degradation. nih.govoup.comnih.gov While specific transporters for pseudouridine have been predicted, such as psuT in E. coli, the detailed molecular mechanisms for its transport across vacuolar and peroxisomal membranes are not yet fully elucidated and remain speculative. nih.govacs.org
Recent research in plants has also highlighted a role for pseudouridylation in the transport of small RNAs. In Arabidopsis pollen, pseudouridylated small interfering RNAs (easiRNAs) are transported into sperm cells from the vegetative nucleus, a process requiring the plant homolog of Exportin-t. researchgate.netbiorxiv.orgotago.ac.nz This suggests that pseudouridine modification can act as a signal for the intercellular transport of certain RNA molecules. biorxiv.org
Biological Roles and Molecular Mechanisms of Pseudouridine 5 Triphosphate
Pseudouridine-5'-triphosphate as a Substrate for RNA Polymerases in Pseudouridylation
This compound serves as a substrate for RNA polymerases during the synthesis of RNA. This allows for the site-specific incorporation of pseudouridine (B1679824) (Ψ) into growing RNA chains. The enzymatic process of converting uridine (B1682114) to pseudouridine is catalyzed by pseudouridine synthases (PUS), which recognize specific sequences and structures within the RNA to ensure modification at the correct positions. ijeab.com There are five families of these synthases, and in eukaryotes and archaea, some rely on noncoding RNAs, like box H/ACA small nucleolar/scaRNPs, to guide the isomerization process. ijeab.comijeab.comresearchgate.net
Incorporation into Messenger RNA (mRNA) and its Functional Consequences
The incorporation of pseudouridine into messenger RNA (mRNA) has significant functional implications, particularly in the context of therapeutic mRNA development. nih.gov In vitro transcription using ΨTP in place of UTP allows for the synthesis of mRNA molecules with enhanced biological properties. nih.govoup.com
| Feature | Unmodified mRNA | Pseudouridine-Modified mRNA | Key Findings |
| Translational Capacity | Lower | Higher | mRNAs with pseudouridine show increased protein production in both cell lysates and living cells. nih.govnih.gov |
| In Vivo Protein Levels | Lower | Significantly Higher | Administration in mice results in higher and more sustained levels of the encoded protein. nih.gov |
| Functional Half-life | Shorter | Longer | Enhanced stability contributes to a longer period of active translation. ijeab.com |
A critical advantage of incorporating pseudouridine into in vitro transcribed mRNA is its ability to dampen the innate immune response. ijeab.comnih.govoup.comnih.govnih.gov Unmodified single-stranded RNA can be recognized by pattern recognition receptors like Toll-like receptors (TLRs) and protein kinase R (PKR), triggering an inflammatory cascade and inhibiting translation. oup.comnih.gov However, the presence of pseudouridine in mRNA significantly reduces the activation of these immune sensors. nih.govoup.com This diminished immunogenicity is crucial for therapeutic applications, as it allows for the safe and effective delivery of mRNA-based drugs and vaccines without eliciting a strong, counterproductive immune reaction. nih.govnih.gov For example, unmodified mRNA can induce high levels of interferon-alpha, an inflammatory cytokine, while pseudouridine-containing mRNA does not. nih.gov
The unique C-C glycosidic bond in pseudouridine provides it with greater rotational freedom and conformational flexibility compared to uridine. nih.govwikipedia.org This structural feature, along with an additional hydrogen bond donor at the N1 position, allows pseudouridine to enhance base stacking interactions within the RNA molecule. ijeab.comnih.govtrilinkbiotech.comglpbio.comwikipedia.org This increased stacking contributes to a more rigid and stable RNA backbone. nih.gov Thermodynamic studies have confirmed that the replacement of uridine with pseudouridine stabilizes RNA duplexes. nih.govrsc.org The enhanced stability is particularly significant when pseudouridine is located at internal positions within the RNA structure. nih.govrsc.org
Contribution to Ribosomal RNA (rRNA) Pseudouridylation and Ribosome Stability
Pseudouridine is a widespread modification in ribosomal RNA (rRNA), the structural and catalytic core of ribosomes. ijeab.comnih.govnih.gov In humans, there are over 100 predicted pseudouridylation sites in rRNA. nih.govnih.gov These modifications are not randomly distributed; they tend to cluster in functionally important regions of the ribosome, such as the peptidyl transferase center, the decoding site, and the binding sites for tRNA and mRNA. nih.govnih.govfrontiersin.org
The presence of pseudouridine in these critical domains is essential for proper ribosome biogenesis, structure, and function. nih.govnih.govnih.gov By enhancing the conformational stability of rRNA, pseudouridylation helps to ensure the correct folding of the ribosome and the stability of the assembled ribosomal subunits. nih.govfrontiersin.org Alterations in rRNA pseudouridylation can lead to defects in ribosome assembly and function, which have been implicated in various human diseases. frontiersin.org
Significance in Transfer RNA (tRNA) Pseudouridylation and Translation Fidelity
Pseudouridine is also a common modification found in transfer RNA (tRNA), the molecules responsible for carrying amino acids to the ribosome during protein synthesis. ijeab.comnih.govnih.gov Pseudouridines are strategically located in various parts of the tRNA molecule, including the anticodon loop, which is critical for recognizing the codons on the mRNA. ijeab.comnih.gov
The primary role of pseudouridylation in tRNA is to stabilize its three-dimensional structure, which is crucial for its proper function. ijeab.comnih.gov This stabilization helps to maintain the fidelity of translation by ensuring accurate codon-anticodon interactions. ijeab.com In some instances, pseudouridine in the anticodon loop can influence codon recognition and even lead to the misreading of codons, highlighting its role in fine-tuning the decoding process. nih.govpnas.orgbiorxiv.org Furthermore, the modification of tRNAs, including pseudouridylation, can affect their processing and stability, thereby indirectly regulating protein synthesis. csic.es
| RNA Type | Location of Pseudouridine | Functional Consequences |
| mRNA | Throughout the coding sequence | Enhances translational efficiency and stability, reduces innate immune response. nih.govoup.comnih.gov |
| rRNA | Functionally important domains (e.g., peptidyl transferase center, decoding site) | Crucial for ribosome biogenesis, stability, and proper function. nih.govnih.govnih.gov |
| tRNA | Anticodon loop and other structural domains | Stabilizes tRNA structure, ensures translation fidelity, and influences codon recognition. ijeab.comnih.gov |
Involvement in Small Nuclear RNA (snRNA) Pseudouridylation and Splicing
Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most prevalent internal modification in stable noncoding RNAs (ncRNAs), including small nuclear RNAs (snRNAs). frontiersin.orgwikipedia.org While the modification itself is the isomerization of a uridine residue already within an RNA strand, this compound (ΨTP) serves as the substrate for RNA polymerases during the in vitro synthesis of modified RNA molecules, a technique crucial for studying the functional roles of these modifications.
All five major spliceosomal snRNAs (U1, U2, U4, U5, and U6) in eukaryotes are extensively modified post-transcriptionally, with pseudouridylation being a key modification. frontiersin.orgnih.gov These pseudouridine residues are not randomly distributed; they are concentrated in functionally significant regions of the snRNAs that are involved in RNA-RNA and RNA-protein interactions critical for the assembly and catalytic activity of the spliceosome. wikipedia.orgnih.gov The spliceosome is the large, dynamic molecular machine responsible for excising non-coding introns from pre-messenger RNA (pre-mRNA), a fundamental step in eukaryotic gene expression. frontiersin.orgnih.gov
U2 snRNA is the most heavily pseudouridylated of the spliceosomal snRNAs. frontiersin.org Research has shown that the pseudouridine modifications within U2 snRNA are essential for its function. For instance, in vitro-transcribed U2 snRNA that lacks modifications is unable to effectively rescue splicing activity in systems where the native U2 snRNA has been depleted. frontiersin.org The proper folding of snRNAs and their assembly into small nuclear ribonucleoprotein particles (snRNPs) are dependent on these modifications. wikipedia.org Ultimately, the pseudouridylation of snRNAs enhances the interaction between the spliceosome and the pre-mRNA, facilitating the regulation of the splicing process. wikipedia.org
Table 1: Pseudouridylation in Human Spliceosomal snRNAs
| snRNA | Pseudouridylation Status | Location of Modifications | Functional Implication |
|---|---|---|---|
| U1 | Contains pseudouridine | Functionally important regions | Spliceosome assembly and function |
| U2 | Extensively pseudouridylated | Regions for RNA-RNA/protein interactions | Critical for splicing activity and spliceosome formation |
| U4 | Contains pseudouridine | Functionally important regions | Spliceosome assembly and function |
| U5 | Contains pseudouridine | Functionally important regions | Shared by major and minor spliceosomes |
| U6 | Contains pseudouridine | Catalytic and interaction domains | Splicing catalysis |
This table summarizes the presence and functional importance of pseudouridine in the major human spliceosomal snRNAs.
This compound as a Potential Signaling Molecule or Regulator
While pseudouridylation of RNA is a well-established regulatory modification, evidence suggests that this compound itself plays a role in regulating cellular processes, particularly in the context of innate immunity. The incorporation of pseudouridine into in vitro-transcribed mRNA, using ΨTP as a substrate, has been shown to suppress the innate immune response. glpbio.comtrilinkbiotech.com This is critical because foreign RNA can be detected by cellular sensors, leading to an inflammatory response.
The protein RIG-I (Retinoic acid-Inducible Gene I) is a key cytoplasmic sensor that recognizes viral RNA, distinguished by a 5'-triphosphate end. researchgate.net The detection of this molecular signature triggers a potent antiviral response. However, studies have demonstrated that the presence of nucleoside modifications, such as pseudouridine, within the RNA molecule can abrogate this RIG-I-mediated detection. researchgate.net By substituting uridine with pseudouridine (via ΨTP during synthesis), the resulting mRNA is less immunogenic, effectively evading the cell's innate immune surveillance. trilinkbiotech.com This regulatory function is crucial for the success of mRNA-based therapeutics, as it allows for repeated administration without causing significant toxicity or inflammatory side effects. glpbio.comtrilinkbiotech.com
Furthermore, recent studies indicate that pseudouridylation can be induced at new positions within snRNAs in response to stress conditions, strongly suggesting that it is a dynamic regulatory modification rather than a static structural one. nih.gov This implies a system where cellular stress could potentially modulate splicing through controlled pseudouridylation, although a direct signaling role for the free ΨTP molecule in this process is still under investigation.
Methodological Advancements in Pseudouridine 5 Triphosphate Research
Analytical Techniques for Detection and Quantification of Pseudouridine-5'-triphosphate and its Derivatives
A variety of analytical methods are employed for the detection and quantification of ΨTP and its related compounds. These techniques offer varying levels of sensitivity, specificity, and structural detail.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of nucleotides, including ΨTP. This method separates compounds based on their physicochemical properties, followed by their detection and identification based on their mass-to-charge ratio.
Recent advancements in HPLC-MS have focused on improving sensitivity and mitigating challenges associated with analyzing acidic and metal-sensitive analytes like nucleotides. For instance, the use of systems with MaxPeak High Performance Surfaces has been shown to dramatically improve the recovery and peak shape of such compounds by minimizing analyte interactions with metal surfaces of the LC system.
For the specific detection and quantification of pseudouridine (B1679824) within RNA, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. nih.gov This approach allows for both qualitative and quantitative analysis. Quantitative selected reaction monitoring (SRM) assays, developed using synthetic oligonucleotides with and without pseudouridine, have demonstrated a linear relationship between the ion abundance of a pseudouridine-specific fragment ion and the amount of pseudouridine-containing oligonucleotide in a sample. nih.gov
The fragmentation of pseudouridine in mass spectrometry is distinct from its isomer, uridine (B1682114). Pseudouridine is uniquely identified by specific transitions, such as m/z 245.1→209/179/155, which allows for its differentiation from uridine, which is monitored by the transition m/z 245.1→113. mdpi.com This specificity is crucial for accurate quantification and to avoid misidentification.
| Analytical Method | Principle | Application in ΨTP Research | Key Findings/Advantages |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | Qualitative and quantitative analysis of pseudouridine in RNA. | Enables differentiation of pseudouridine from uridine based on specific fragmentation patterns. Quantitative SRM assays show a linear response. nih.govmdpi.com |
| LC-ESI-MS | Enzymatic digestion of RNA to nucleosides followed by liquid chromatography and electrospray ionization mass spectrometry. | Detection of pseudouridine in RNA nucleoside mixtures. | Enhanced sensitivity and specificity can be achieved with chemical derivatization. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution, providing insights into the three-dimensional structure and dynamics of RNA containing pseudouridine.
Various NMR techniques are applied to study the effects of pseudouridine modifications on RNA structure. One-dimensional (1D) ¹H and ³¹P NMR spectra can reveal chemical shift differences that indicate structural changes upon pseudouridine incorporation. nih.gov For more detailed analysis, two-dimensional (2D) NMR experiments such as ¹H,¹H-NOESY and ¹H,¹³C-HSQC are used to confirm sequential assignments of protons and to distinguish between the H1 and H3 imino protons of pseudouridine. nih.gov These experiments have shown that pseudouridine typically adopts an anti conformation and utilizes its Watson-Crick face for intramolecular hydrogen bonding. nih.gov
Isotope labeling, such as the incorporation of ¹³C and ¹⁵N, can further enhance NMR studies, although it can be challenging for chemical RNA synthesis. nih.gov Chemoenzymatic synthesis methods have been developed to produce isotopically labeled nucleotides like [5-¹⁹F, 5-¹³C]-uridine 5′-triphosphate (5FUTP) for incorporation into RNA, expanding the toolkit for NMR analysis. nih.gov
| NMR Technique | Information Obtained | Relevance to ΨTP Research |
| 1D ¹H and ³¹P NMR | Chemical shifts of protons and phosphorus atoms. | Reveals structural perturbations in RNA upon pseudouridine incorporation. nih.gov |
| 2D ¹H,¹H-NOESY | Through-space correlations between protons. | Confirms sequential assignments and helps determine the conformation of pseudouridine within the RNA structure. nih.gov |
| 2D ¹H,¹³C-HSQC | Correlation between directly bonded protons and carbons. | Aids in the assignment of aromatic CH-groups. nih.gov |
Radiotracer methodologies are employed to trace the metabolic fate of molecules within biological systems. While highly specific studies on the metabolic flux of ΨTP using radiotracers are not extensively detailed in the provided context, the principles of this technique are well-established for studying nucleotide metabolism.
A quantitative method for pseudouridine detection involves site-specific cleavage of RNA, followed by radiolabeling, nuclease digestion, and thin-layer chromatography (TLC). nih.gov This technique, while quantitative, is suitable for analyzing one site at a time. nih.gov
In broader metabolic studies, radioisotopes such as ¹⁴C, ³H, ³²P, and ³⁵S are commonly used to label precursors of nucleotides to follow their incorporation into RNA and subsequent metabolic pathways. For example, the use of [¹⁸F]FDG in positron emission tomography (PET) assesses glucose utilization, a general metabolic endpoint. nih.gov While not specific to ΨTP, similar principles could be applied to study its synthesis and degradation pathways by using radiolabeled precursors.
Genetic and Molecular Biology Tools for Investigating this compound Pathways
The elucidation of the enzymatic pathways involved in ΨTP metabolism has been greatly facilitated by the use of genetic and molecular biology tools. These approaches allow for the functional characterization of enzymes and the dissection of metabolic networks.
Gene knockout and gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function. These tools allow for the targeted disruption or modification of specific genes to investigate their role in cellular processes.
In the context of pseudouridine metabolism, gene knockout studies have been instrumental in identifying the functions of key enzymes. For example, in Escherichia coli, the deletion of the yeiC gene, which encodes a pseudouridine kinase, results in the inability of the mutant strain to metabolize pseudouridine. nih.gov This demonstrates the essential role of this enzyme in the first step of pseudouridine degradation. Furthermore, deleting genes related to competing precursor pathways and pseudouridine catabolism has been shown to increase the production of pseudouridine in engineered E. coli strains. acs.org
The CRISPR/Cas9 system offers a precise and efficient way to create such gene knockouts or to introduce specific mutations. This technology has been used to study the effects of RNA base modifications, including pseudouridine, on the activity of the CRISPR/Cas9 system itself, highlighting the interplay between RNA modifications and gene editing machinery. nih.gov
| Genetic Tool | Mechanism | Application in ΨTP Pathway Research | Example |
| Gene Knockout | Disruption of a specific gene to abolish its function. | Identification of enzymes involved in pseudouridine metabolism. | Deletion of the yeiC gene in E. coli prevents pseudouridine metabolism. nih.gov |
| CRISPR/Cas9 | RNA-guided endonuclease for targeted DNA cleavage and modification. | Precise gene editing to study the function of specific genes and the impact of RNA modifications. | Used to assess the effect of pseudouridine in guide RNAs on CRISPR/Cas9 activity. nih.gov |
Overexpression systems are used to produce large quantities of a specific enzyme, which facilitates its purification and subsequent biochemical and structural characterization.
This approach has been crucial for studying the enzymes involved in pseudouridine metabolism. For instance, the overexpression of the yeiC gene product (pseudouridine kinase) and the yeiN gene product (pseudouridine-5'-phosphate glycosidase) from E. coli has allowed for their detailed enzymatic characterization. nih.gov These studies revealed that YeiC specifically phosphorylates pseudouridine to pseudouridine 5'-phosphate, and YeiN catalyzes the cleavage of the C-C glycosidic bond in pseudouridine 5'-phosphate to yield uracil (B121893) and ribose 5-phosphate. nih.gov
Furthermore, overexpression of efficient pseudouridine synthase (psuG) and phosphatase genes in E. coli has been a key strategy in metabolic engineering efforts to enhance the production of pseudouridine. acs.org
In Vitro Enzymatic Assays for this compound Metabolism
The study of this compound (ΨTP) metabolism relies heavily on in vitro enzymatic assays that allow for the precise investigation of the synthesis and incorporation of pseudouridine (Ψ) into RNA. These assays are fundamental for identifying the enzymes involved, their specific targets, and the biochemical kinetics of the reactions.
A prominent technique is the high-throughput in vitro pseudouridylation assay. nih.gov This method enables the testing of thousands of RNA sequences in parallel for pseudouridylation by specific recombinant pseudouridine synthases (PUS) or cellular extracts containing these enzymes. nih.gov The process involves the in vitro transcription of a pool of DNA oligonucleotides to produce RNA substrates. nih.gov These RNA sequences are then incubated with a source of PUS activity, which catalyzes the isomerization of uridine to pseudouridine. nih.govijeab.com Following the enzymatic reaction, methods like "Pseudo-seq" are used to detect the newly installed pseudouridines, allowing for the validation of candidate sites and the assignment of direct targets to specific PUS enzymes. nih.govresearchgate.net
Another key area of in vitro research focuses on the biocatalytic synthesis of pseudouridine precursors, such as Pseudouridine-5'-monophosphate (ΨMP), which is primed for subsequent enzymatic phosphorylation to yield ΨTP. nih.gov Researchers have optimized enzymatic cascade reactions to produce ΨMP in high concentrations. nih.gov These assays are crucial for developing efficient and environmentally friendly manufacturing processes for pseudouridine and its derivatives. nih.gov For instance, the reverse C-glycosidase reaction using the enzyme YeiN has been shown to produce ΨMP at concentrations exceeding 1 mol/L. nih.gov These enzymatic systems provide a controlled environment to study reaction kinetics, substrate specificity, and product yield, offering critical data for both fundamental research and biotechnological applications.
The table below summarizes key findings from in vitro enzymatic synthesis studies for pseudouridine monophosphate, the direct precursor to this compound.
| Enzyme System | Substrate(s) | Product | Reported Yield / Productivity | Source |
| YeiN (ΨMP‐C‐glycosidase) & Phosphopentomutase Cascade | Uridine Monophosphate (UMP) | Pseudouridine-5'-monophosphate (ΨMP) | ≥ 95% Yield | nih.gov |
| YeiN (ΨMP‐C‐glycosidase) | Uracil (Ura), Ribose-5-phosphate (B1218738) (Rib5P) | Pseudouridine-5'-monophosphate (ΨMP) | ≥ 93 mmol/L/h Productivity | nih.gov |
| Multi-enzyme cascade (four enzymes) | Uridine (U) | Pseudouridine (Ψ) | Gram-scale synthesis demonstrated | nih.gov |
Computational and Bioinformatics Approaches for Pathway and Evolutionary Analysis
Computational and bioinformatics approaches have become indispensable for predicting pseudouridylation sites within RNA sequences, analyzing the evolutionary conservation of these modifications, and understanding their functional implications. Given that experimental detection of every pseudouridine site is both expensive and time-consuming, in silico methods provide a crucial first step in identifying potential sites for further investigation. nih.gov
These computational tools often employ machine learning algorithms to distinguish pseudouridylation sites from non-modified uridine sites based on sequence and structural features. nih.gov For example, the "Porpoise" tool was developed to accurately identify pseudouridine sites by evaluating multiple feature encoding schemes, such as binary features, pseudo k-tuple composition, and nucleotide chemical properties. nih.gov It utilizes a stacked ensemble learning framework to build an effective predictive model. nih.gov Such predictors are trained on benchmark datasets of experimentally verified pseudouridine sites and can then be used to scan entire transcriptomes for novel modification sites, thereby guiding experimental validation and helping to elucidate the functional roles of pseudouridine. nih.gov
Beyond site prediction, bioinformatics is used for the evolutionary analysis of pseudouridine synthases (PUS) and their target sites. By comparing RNA sequences across different species, researchers can identify conserved pseudouridylation sites, suggesting that these modifications have been maintained throughout evolution due to their functional importance. This comparative genomic approach helps in understanding the ancient origins and the conserved roles of pseudouridine in fundamental cellular processes. Pathway analysis tools can further integrate data on pseudouridylation with other datasets (e.g., gene expression, protein-RNA interactions) to model the impact of these modifications on cellular networks and disease pathways. nih.gov
The following table presents a summary of computational approaches developed for the prediction of pseudouridine sites.
| Tool / Approach Name | Core Methodology | Key Features | Organism(s) | Source |
| Porpoise | Stacked ensemble machine learning | Combines binary features, pseudo k-tuple composition, chemical properties, position-specific trinucleotide propensity | H. sapiens, S. cerevisiae | nih.gov |
| RF-PseU | Random Forest | Uses sequence-based features | H. sapiens, S. cerevisiae | nih.gov |
Regulation and Dysregulation of Pseudouridine 5 Triphosphate Homeostasis
Cellular Mechanisms Governing Pseudouridine-5'-triphosphate Levels
The homeostasis of ΨTP is maintained by a balance between its synthesis (anabolism) and the degradation (catabolism) of its precursor, pseudouridine (B1679824).
The anabolic pathway is responsible for generating ΨTP for incorporation into RNA. While RNA polymerases can utilize ΨTP during in vitro transcription, the primary mechanism for introducing pseudouridine into cellular RNA is the post-transcriptional isomerization of uridine (B1682114) residues, a reaction catalyzed by pseudouridine synthases (PUS). trilinkbiotech.com The free nucleoside, pseudouridine, is salvaged and phosphorylated to generate the triphosphate form. This process involves nucleoside kinases that produce pseudouridine-5'-monophosphate (ΨMP). mdpi.com Subsequently, other kinases are presumed to catalyze the sequential phosphorylation to pseudouridine-5'-diphosphate (ΨDP) and finally to ΨTP. Enzymes such as pseudouridylate synthase can also form ΨMP directly. mdpi.com
The catabolic pathway is equally crucial for preventing the toxic accumulation of intermediates. nih.gov RNA turnover constantly releases free pseudouridine into the cell. In organisms like Arabidopsis, pseudouridine is degraded in peroxisomes to prevent the buildup of ΨMP, which is considered a toxic intermediate. nih.gov This regulated degradation ensures that the cellular pools of pseudouridine and its phosphorylated derivatives are kept within a narrow, non-toxic range. The selectivity of enzymes like UMP kinases and RNA polymerases against ΨMP and ΨTP, respectively, also acts as a molecular filter to maintain the fidelity of nucleotide pools and nucleic acid synthesis. nih.gov
Genetic Perturbations Affecting this compound Metabolism and its Consequences
Genetic alterations in the enzymes that regulate pseudouridine metabolism can lead to significant disruptions in RNA modification, with severe cellular consequences. nih.gov The enzymes responsible for writing this modification, the pseudouridine synthases (PUS), are a major class of RNA-modifying enzymes that isomerize uridine to pseudouridine within an RNA molecule. nih.gov Mutations or changes in the expression of the genes encoding these PUS enzymes are linked to a variety of human diseases. nih.gov
For example, mutations in the gene DKC1, which encodes the snoRNA-guided pseudouridine synthase Dyskerin, are the cause of dyskeratosis congenita. nih.govunil.ch This disease is characterized by failures in tissues with high cell turnover. While some aspects of the disease are linked to Dyskerin's role in telomere maintenance, mutations that specifically disrupt its catalytic, pseudouridylation activity are associated with disease severity, highlighting the importance of this RNA modification. nih.gov Similarly, mutations in other PUS genes have been associated with conditions ranging from mitochondrial myopathy to neurodevelopmental disorders. biorxiv.org
The following table details several human pseudouridine synthases, their RNA targets, and the diseases associated with their dysregulation.
| Pseudouridine Synthase (PUS) | Primary RNA Substrates | Associated Diseases |
|---|---|---|
| DKC1 (Dyskerin) | mRNA, rRNA, snoRNA, snRNA | Dyskeratosis Congenita, HIV, Hepatocellular Carcinoma, Cataracts, Sensorineural Deafness nih.gov |
| PUS1 | tRNA, U2 snRNA, mt-tRNA, mRNA | Mitochondrial Myopathy and Sideroblastic Anemia (MLASA) biorxiv.org |
| PUS7 | tRNA, mRNA | Intellectual Disability, Neurodevelopmental Disorders nih.govunil.ch |
| RPUSD3 | mRNA, mt-mRNA | Hepatocellular Carcinoma nih.gov |
| RPUSD4 | mRNA, mt-rRNA | Osteoarthritis nih.gov |
| TRMT2A | mRNA, tRNA | Breast Cancer nih.gov |
| TRMT2B | mRNA, tRNA | Alzheimer's Disease nih.gov |
| DUS3L | mRNA, tRNA | Inflammatory Bowel Disease, Cardiovascular Disease nih.gov |
This compound Dysregulation in Disease Models (Molecular Insights)
The dysregulation of enzymes involved in pseudouridine metabolism directly impacts the landscape of RNA pseudouridylation in pathological states. unil.chmdpi.com In disease models, such as cells depleted of Dyskerin (DKC1) or in patients with dyskeratosis congenita, a notable reduction in pseudouridine levels in both messenger RNA (mRNA) and ribosomal RNA (rRNA) has been observed. unil.ch This hypo-pseudouridylation demonstrates a direct link between the function of a specific PUS enzyme and the global modification status of its target RNAs.
The altered RNA pseudouridylation resulting from metabolic dysregulation is a direct contributor to cellular dysfunction and the molecular pathogenesis of various diseases. unil.chmdpi.comnih.gov Pseudouridine modifications are known to stabilize RNA structures, and their absence can affect RNA stability, pre-mRNA splicing, and the efficiency of protein translation. unil.chnih.gov
In the context of dyskeratosis congenita, the defective pseudouridylation of rRNA and snRNA due to DKC1 mutations is thought to play a role in the disease's manifestation, alongside telomerase defects. unil.ch The impact on translation, however, can be complex, with some studies showing that a reduction in mRNA pseudouridylation can paradoxically enhance protein synthesis. unil.ch This suggests that the consequences of dysregulated pseudouridylation are highly context-dependent.
Furthermore, the incorporation of pseudouridine into mRNA has been shown to enhance its stability and translational capacity while reducing its immunogenicity. trilinkbiotech.comglpbio.comnih.gov This is a key principle behind the success of modified mRNA vaccines. unil.chnih.gov In a disease context, the dysregulation of endogenous pseudouridylation could therefore alter RNA stability and translation, leading to aberrant protein expression and potentially triggering innate immune responses, contributing to the molecular pathogenesis of inflammatory or autoimmune disorders. trilinkbiotech.comnih.gov The disruption of pseudouridine homeostasis can affect the efficiency of the spliceosome, impact ribosome biogenesis, and alter the translation of specific mRNAs, ultimately leading to the cellular phenotypes observed in associated pathologies like cancer and neurodevelopmental disorders. nih.govunil.chmdpi.com
Evolutionary Perspectives of Pseudouridine 5 Triphosphate Metabolism and Rna Pseudouridylation
Conservation of Pseudouridine-5'-triphosphate Biosynthesis and Degradation Pathways Across Organisms
The biosynthesis of pseudouridine (B1679824) in RNA does not directly involve the polymerization of ΨTP. Instead, pseudouridine synthases (PUS enzymes) isomerize specific uridine (B1682114) residues within an already transcribed RNA molecule. nih.gov Therefore, the "biosynthesis" of ΨTP for direct incorporation into RNA is not a standard cellular process. However, the degradation of pseudouridine-containing RNA releases pseudouridine, which can then be salvaged.
The catabolic pathway for pseudouridine is remarkably conserved in many organisms, providing a mechanism to recycle its components. This pathway involves two key enzymes:
Pseudouridine Kinase (PUKI) : This enzyme phosphorylates free pseudouridine to form pseudouridine-5'-monophosphate (ΨMP). nih.govoup.com
Pseudouridine-5'-monophosphate Glycosidase (PUMY or PsuG) : This enzyme cleaves the C-C glycosidic bond of ΨMP, yielding uracil (B121893) and ribose-5-phosphate (B1218738). researchgate.netfrontiersin.org These products can then re-enter general metabolic pathways. researchgate.net
Bioinformatic analyses and biochemical studies have revealed that homologs of PUKI and PUMY are present in a wide array of bacteria and eukaryotes, including plants and some fungi. nih.govacs.org In Escherichia coli, these enzymes are encoded by the yeiC (PUKI/PsuK) and yeiN (PUMY/PsuG) genes. frontiersin.orgacs.org Similarly, in the plant Arabidopsis thaliana, functional homologs have been identified and are located in the peroxisome. nih.govoup.com
Interestingly, in many metazoans, amoebozoa, and fungi, the PUKI and PUMY enzymatic domains are found on a single polypeptide chain, suggesting a gene fusion event occurred during evolution. nih.govfrontiersin.org This fusion likely enhances the efficiency of the catabolic pathway. Despite this structural variation, the fundamental two-step process of pseudouridine degradation is conserved. The conservation of this pathway underscores the importance of recycling RNA components across a vast range of organisms.
Evolution of Pseudouridine Synthases and Pseudouridine-Dependent RNA Modification Systems
The enzymes responsible for RNA pseudouridylation, the pseudouridine synthases (PUS), are a diverse superfamily of proteins. Based on sequence and structural similarities, they are classified into six major families: TruA, TruB, RluA, RsuA, TruD, and Pus10. nih.govresearchgate.net These families are named after their E. coli prototypes. nih.gov While all PUS enzymes share a conserved catalytic domain and a common catalytic aspartate residue, they have evolved to recognize different RNA substrates, including tRNA, rRNA, snRNA, and even mRNA. nih.govtandfonline.com
The distribution of these families varies across the domains of life:
TruA, TruB, RluA, and TruD families are found in bacteria, archaea, and eukaryotes, suggesting they were present in the last universal common ancestor.
The RsuA family has so far only been identified in bacteria. tandfonline.com
The Pus10 family is present in archaea and some eukaryotes but is notably absent in bacteria and some fungi like Saccharomyces cerevisiae. nih.govnih.gov
The evolution of PUS enzymes has also been marked by gene duplication and diversification, leading to paralogs with new or specialized functions. For instance, in eukaryotes, there are multiple PUS enzymes (e.g., Pus1-Pus10 in yeast), each with specific RNA targets. nih.gov In plants like Arabidopsis thaliana and maize (Zea mays), the PUS gene family has expanded, particularly the RluA and TruA subfamilies, indicating a potential for novel functions in plant-specific processes. nih.govnih.govmdpi.com
In addition to the stand-alone PUS enzymes, eukaryotes and archaea have evolved a second mechanism for pseudouridylation that relies on guide RNAs. uchicago.edu These are the H/ACA box small ribonucleoproteins (snoRNPs in eukaryotes, sRNPs in archaea), where a protein enzyme (Cbf5 in yeast, dyskerin in humans) is guided to its target uridine by a complementary base-pairing snoRNA. nih.gov This RNA-guided system allows for a vast expansion of the number of sites that can be modified without the need to evolve a new protein for each site.
The co-existence of stand-alone PUS enzymes and RNA-guided pseudouridylation complexes in archaea and eukaryotes highlights the evolutionary pressure to maintain and expand this critical RNA modification.
Comparative Genomics and Proteomics of Enzymes Involved in this compound Metabolism
Comparative genomic and proteomic studies have provided significant insights into the evolutionary history of the enzymes involved in pseudouridine metabolism. By comparing the genomes of diverse organisms, we can trace the presence, absence, and diversification of these key proteins.
| Enzyme Family | Bacteria (e.g., E. coli) | Archaea (e.g., Haloferax volcanii) | Eukarya (e.g., S. cerevisiae, H. sapiens, A. thaliana) | Evolutionary Insights |
| PUKI (Pseudouridine Kinase) | Present (e.g., YeiC/PsuK) frontiersin.org | Present | Present in plants (A. thaliana) and some other eukaryotes, but lost in most mammals. nih.govoup.com | The degradation pathway is ancient but has been lost in specific lineages. |
| PUMY (ΨMP Glycosidase) | Present (e.g., YeiN/PsuG) frontiersin.org | Present | Present in plants and other eukaryotes, often as a fusion with PUKI in metazoa. Lost in most mammals. nih.gov | Gene fusion in some eukaryotes suggests an evolutionary optimization of the pathway. |
| TruA Family | Present (e.g., TruA) tandfonline.com | Present | Present (e.g., Pus1, Pus2, Pus3 in yeast) tandfonline.com | Ancient family, with significant expansion and diversification in eukaryotes. |
| TruB Family | Present (e.g., TruB) tandfonline.com | Present | Present (e.g., Pus4 in yeast) tandfonline.com | Highly conserved family, responsible for the nearly universal Ψ55 modification in tRNA. |
| RluA Family | Present (e.g., RluA) tandfonline.com | Present | Present (e.g., Pus5, Pus6, Pus8, Pus9 in yeast) tandfonline.com | The largest PUS family in some organisms like plants, indicating significant functional diversification. nih.gov |
| RsuA Family | Present (e.g., RsuA) tandfonline.com | Absent | Absent | Appears to be a bacteria-specific family. |
| TruD Family | Present (e.g., TruD) | Present | Present (e.g., Pus7 in yeast) tandfonline.com | An ancient family with broad substrate specificity in some cases. |
| Pus10 Family | Absent | Present | Present in some eukaryotes (including humans), but absent in others (e.g., S. cerevisiae). nih.gov | Has a patchy distribution in eukaryotes, suggesting lineage-specific loss or neofunctionalization. |
| H/ACA RNP (Cbf5/Dyskerin) | Absent | Present | Present | An innovation in Archaea and Eukarya that greatly expanded the pseudouridylation landscape. |
Proteomic studies have complemented these genomic findings. For example, quantitative proteomics has been used to identify proteins that bind to pseudouridine-containing RNA, revealing potential "reader" proteins that translate the modification into a functional outcome. nih.gov Furthermore, proteomic analysis of organisms with deleted PUS genes has helped to elucidate the downstream effects on cellular processes like protein synthesis. mdpi.com
Loss of this compound Metabolism in Mammalian Lineages (e.g., humans)
One of the most striking evolutionary events in pseudouridine metabolism is the loss of the degradation pathway in most mammals, including humans. acs.orgnih.gov While the enzymes for RNA pseudouridylation (the PUS and H/ACA machinery) are present and active in mammals, the enzymes for salvaging free pseudouridine (PUKI and PUMY) are absent from their genomes. nih.govoup.com
This means that while pseudouridine is synthesized on RNA, once the RNA is degraded, the resulting free pseudouridine cannot be metabolized further and is typically excreted in the urine. nih.gov The evolutionary timing of this loss appears to be late in mammalian evolution, as some early-diverging mammals like the platypus may retain the genes for this pathway. frontiersin.org
| Organism/Lineage | PUKI Gene | PUMY Gene | Implication |
| Bacteria (E. coli) | Present | Present | Complete degradation pathway. |
| Plants (A. thaliana) | Present | Present | Complete degradation pathway. nih.gov |
| Insects (e.g., Butterflies) | Present (separate) | Present (separate) | Retain two independent enzymes. nih.gov |
| Fungi (S. cerevisiae) | Present | Present | Complete degradation pathway. |
| Platypus (O. anatinus) | Potentially Present | Potentially Present | May retain the ancestral degradation pathway. frontiersin.org |
| Most Mammals (e.g., Humans, Mice) | Absent | Absent | Loss of the degradation pathway. nih.govacs.orgnih.gov |
The reasons for the loss of this pathway in mammals are not entirely clear. It is possible that the metabolic cost of maintaining these enzymes outweighed the benefits of recycling uracil and ribose-5-phosphate from the relatively small pool of pseudouridine. Alternatively, the accumulation of the intermediate, ΨMP, has been shown to be toxic in organisms that do have the pathway, so losing the first enzyme (PUKI) would be a protective mechanism if the second (PUMY) became inefficient or was lost. nih.gov Whatever the reason, this evolutionary trajectory has rendered pseudouridine an end product of RNA metabolism in humans and most other mammals.
Future Research Directions and Emerging Avenues in Pseudouridine 5 Triphosphate Biology
Unidentified Roles of Pseudouridine-5'-triphosphate Beyond RNA Precursor Functions
While this compound (ΨTP) is primarily recognized for its role as a precursor for the incorporation of pseudouridine (B1679824) (Ψ) into RNA, emerging research suggests its functions may extend beyond this canonical role. The presence of pseudouridine, the most abundant RNA modification, in various RNA species, including tRNA, rRNA, snRNA, and mRNA, underscores its fundamental importance in cellular processes. ijeab.comtrilinkbiotech.com The enzymatic machinery responsible for pseudouridylation, the pseudouridine synthases, catalyze the isomerization of uridine (B1682114) within an existing RNA strand. However, the existence of a triphosphate form suggests potential, yet-to-be-identified roles in cellular signaling or regulation, analogous to other non-canonical nucleotide functions.
The discovery that pseudouridine modifications can stabilize RNA structures, influence translation, and modulate interactions with RNA-binding proteins hints at a complex regulatory layer that may involve ΨTP itself. ijeab.comnih.gov For instance, the incorporation of pseudouridine into mRNA has been shown to enhance translation by reducing the activation of PKR, an interferon-inducible, double-stranded RNA-activated protein kinase. trilinkbiotech.com This raises the question of whether fluctuations in cellular ΨTP pools could directly or indirectly influence such processes. Further investigation is needed to explore whether ΨTP can act as an allosteric regulator of enzymes or a signaling molecule in its own right, participating in pathways that are yet to be discovered. The observation that Ψ-containing RNAs can evade immune detection further broadens the potential scope of ΨTP's influence on cellular physiology and pathology. nih.gov
Discovery of Novel Enzymes and Regulatory Mechanisms in this compound Metabolism
The metabolic pathways governing the synthesis and degradation of pseudouridine and its phosphorylated derivatives are still being uncovered. In some organisms, a clear catabolic pathway has been identified. For example, in Escherichia coli, pseudouridine can be phosphorylated to pseudouridine-5'-monophosphate (ΨMP) by a specific pseudouridine kinase. nih.govnih.gov This ΨMP is then hydrolyzed by ΨMP glycosidase into uracil (B121893) and ribose-5-phosphate (B1218738). nih.govnih.gov A similar pathway has been identified in Arabidopsis, where a pseudouridine kinase (PUKI) and a ΨMP glycosidase (PUMY) catabolize pseudouridine in the peroxisome. nih.gov
However, the enzymes and regulatory mechanisms in other organisms, particularly mammals, are not as well defined. nih.gov The absence of a gene encoding a bifunctional protein with both pseudouridine kinase and ΨMP glycosidase activities in mammalian genomes suggests that the capacity to metabolize pseudouridine may have been lost during evolution. nih.gov This opens up questions about how pseudouridine levels are regulated in mammals and whether alternative enzymatic pathways exist.
Recent research has begun to shed light on novel enzymes involved in pseudouridine metabolism. For instance, in the biosynthesis of pseudouridimycin, a natural product that inhibits bacterial RNA polymerase, the flavin-dependent oxidase SapB and the pyridoxal (B1214274) phosphate-dependent SapH have been identified to act on pseudouridine. nih.govacs.org SapB oxidizes pseudouridine to pseudouridine aldehyde, and SapH then catalyzes its transamination. nih.gov The discovery of such enzymes suggests that the metabolic network surrounding pseudouridine is more complex than previously thought and that further research may reveal additional enzymes and regulatory control points. The identification of ΨMP-specific phosphatases, such as Yjjg, which are crucial for the efficient production of pseudouridine in engineered bacteria, further highlights the intricate regulation of this metabolic pathway. acs.org
This compound and Analogs as Research Probes for RNA-Based Technologies
The unique properties conferred by pseudouridine have made ΨTP and its analogs indispensable tools in the development of RNA-based technologies, particularly for therapeutic applications. The incorporation of pseudouridine into in vitro transcribed (IVT) mRNA has been shown to enhance its stability, increase translational efficiency, and, crucially, reduce its immunogenicity. trilinkbiotech.comoup.comnih.gov This has been a critical factor in the success of mRNA vaccines. acs.org
Researchers are actively exploring a variety of ΨTP analogs to further optimize the characteristics of synthetic mRNAs. For example, N1-methylthis compound (m1ΨTP) has been shown to be even more effective than ΨTP at enhancing protein expression from synthetic mRNA switches and reducing immune stimulation. oup.comnih.gov This has led to its use in synthetic gene circuits with improved performance in cells. oup.com Other analogs, such as 2'-O-methylthis compound, are also being investigated for their potential to fine-tune the properties of RNA molecules.
These modified nucleotides serve as powerful research probes to investigate the intricate relationship between RNA structure, function, and cellular interactions. By systematically incorporating different analogs into RNA sequences, scientists can dissect the specific contributions of these modifications to processes like splicing, translation, and RNA-protein interactions. nih.govnih.gov The development of efficient chemical and enzymatic methods for the synthesis of these analogs is a key area of ongoing research, aiming to provide a broader toolkit for the scientific community. mdpi.commedchemexpress.com
Table 1: Examples of this compound Analogs in RNA Technology
| Analog Name | Abbreviation | Key Feature/Application |
| N1-methylthis compound | m1ΨTP | Enhanced protein expression, reduced immunogenicity |
| 5-methylcytidine-5'-triphosphate | m5CTP | Used in combination with ΨTP to reduce immune response |
| 2'-O-methylthis compound | Potential for fine-tuning RNA properties |
This table is not exhaustive and represents examples of analogs being explored.
Integration of this compound Metabolism into Systems Biology and Quantitative Models
To gain a comprehensive understanding of the role of ΨTP in cellular function, it is essential to integrate its metabolism into the broader framework of systems biology. This involves the development of quantitative models that can simulate and predict the behavior of the metabolic network under different conditions. Such models require detailed knowledge of the enzymes involved, their kinetic parameters, and the regulatory interactions that govern their activity.
Genome-scale metabolic models (GEMs) are a powerful tool for this purpose. By constructing GEMs that include the pathways for pseudouridine synthesis, degradation, and incorporation into RNA, researchers can analyze the flow of metabolites and energy through the network. ulisboa.pt These models can be used to predict the effects of genetic perturbations, such as the knockout of specific enzymes, or environmental changes on the cellular pool of ΨTP and other related metabolites. acs.org
A key aspect of building these models is the acquisition of accurate quantitative data. This includes measuring the intracellular concentrations of pseudouridine, ΨMP, and ΨTP, as well as the reaction rates of the enzymes involved. The development of advanced analytical methods, as discussed in section 8.3, will be critical for obtaining this data. By combining computational modeling with experimental validation, a systems-level understanding of pseudouridine metabolism can be achieved. This will not only provide insights into the fundamental biology of this important molecule but also facilitate the rational design of metabolic engineering strategies for the production of pseudouridine and its analogs for therapeutic applications. acs.orgulisboa.pt
Q & A
Q. What is the mechanistic role of ΨTP in enhancing mRNA stability and translational efficiency?
ΨTP improves mRNA stability by increasing resistance to ribonuclease degradation through enhanced base-stacking interactions. It also reduces recognition by innate immune receptors (e.g., TLRs), thereby lowering immunogenicity. Methodologically, ΨTP is incorporated into mRNA via in vitro transcription (IVT) alongside 5-methylcytidine-5'-triphosphate (5mCTP) and anti-reverse cap analogs (ARCA) to synergistically enhance translation and minimize immune activation . Post-IVT, DNase treatment and purification with spin columns (e.g., MEGAclear kits) are critical to remove template DNA and impurities .
Q. How is ΨTP synthesized, and what quality control steps ensure its purity for research use?
ΨTP is synthesized via a one-pot method: pseudoUridine-5'-monophosphate is treated with phosphorous oxychloride, followed by reaction with tributylammonium pyrophosphate. Purification involves ion-exchange chromatography to isolate the sodium salt form, ensuring >95% purity. Researchers should validate purity using HPLC and confirm the absence of inorganic phosphate contaminants . Storage at -20°C in neutral pH buffers (e.g., Tris-EDTA) prevents degradation .
Q. Why is ΨTP preferred over unmodified uridine triphosphate (UTP) in mRNA-based therapies?
ΨTP-modified mRNA evades immune detection by reducing TLR3/7/8 activation, enabling repeated transfection without cytotoxicity. This is validated using assays like flow cytometry (to measure apoptotic markers like Annexin V+) and ELISA (to quantify IFN-β secretion). For example, ΨTP/5mCTP-modified GFP mRNA showed 84% transfection efficiency in hiPSC-CMs vs. 62% with ΨTP alone .
Advanced Research Questions
Q. How can researchers optimize ΨTP:5mCTP ratios to balance translational efficiency and immune evasion?
A 1:1 molar ratio of ΨTP:5mCTP is empirically validated to maximize protein expression while suppressing immune responses. Researchers should titrate ratios in cell-specific contexts (e.g., primary vs. immortalized cells) and quantify outcomes via dual-luciferase reporters (to measure translation) and qPCR (to assess cytokine expression, e.g., IL-6, TNF-α) .
Q. What experimental strategies resolve contradictions in ΨTP’s impact on RNA polymerase fidelity?
ΨTP incorporation can introduce transcriptional errors due to altered base-pairing. To address this, researchers compare error rates using next-gen sequencing (e.g., Illumina MiSeq) of ΨTP-modified vs. N1-methylpseudouridine (m1Ψ)-modified RNAs. For example, m1Ψ shows higher fidelity in IVT systems, making it preferable for applications requiring precise codon usage .
Q. How do researchers validate the in vivo biocompatibility of ΨTP-modified mRNA?
Preclinical models (e.g., murine knee injections) are used to assess immunogenicity and toxicity. Metrics include histopathology (e.g., cartilage integrity), RT-qPCR (inflammatory markers), and RNAscope (to track mRNA persistence). Studies show ΨTP/5mCTP-modified mRNA does not induce inflammation after four injections in mice .
Q. What methodologies quantify ΨTP incorporation efficiency in synthetic mRNA?
Mass spectrometry (LC-MS/MS) or enzymatic digestion followed by capillary electrophoresis can quantify ΨTP incorporation. For instance, RNase T1 digestion releases Ψ-containing fragments, which are resolved electrophoretically and compared to calibration standards .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
